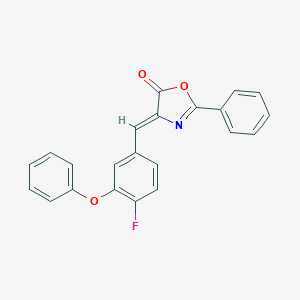
4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as FPhO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPhO is a heterocyclic compound that belongs to the oxazole family. It has a molecular weight of 355.4 g/mol and a molecular formula of C22H15FNO3.
Mécanisme D'action
The mechanism of action of 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins in the target organism. In cancer cells, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In fungi and bacteria, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to inhibit the activity of specific enzymes involved in cell wall synthesis and energy production.
Biochemical and Physiological Effects
4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to have various biochemical and physiological effects. In cancer cells, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to induce apoptosis, which is a process of programmed cell death. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has also been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In fungi and bacteria, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to disrupt cell wall synthesis and energy production, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has good solubility in various solvents, allowing for easy manipulation in experiments. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has also shown promising results in various assays, making it a good candidate for further studies.
However, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one also has some limitations for lab experiments. It can be toxic to certain cell lines at high concentrations, making it difficult to determine the optimal concentration for experiments. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can also be difficult to purify, leading to impurities that can affect the results of experiments.
Orientations Futures
There are several future directions for the study of 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. In medicine, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be further studied for its anticancer, antifungal, and antibacterial properties. It can also be studied for its potential as a drug delivery system, as it has good solubility in various solvents. In agriculture, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be further studied for its insecticidal properties and its potential as a natural alternative to synthetic pesticides. In material science, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be further studied for its potential as a dye and as a building block for the synthesis of other compounds.
Conclusion
In conclusion, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, or 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, is a chemical compound that has shown potential applications in various fields such as medicine, agriculture, and material science. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized by the condensation reaction between 4-fluoro-3-phenoxybenzaldehyde and 2-phenyl-1,3-oxazol-5(4H)-one in the presence of a catalyst. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one acts by inhibiting specific enzymes or proteins in the target organism and has various biochemical and physiological effects. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one in various fields.
Méthodes De Synthèse
The synthesis of 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves the condensation reaction between 4-fluoro-3-phenoxybenzaldehyde and 2-phenyl-1,3-oxazol-5(4H)-one in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and requires heating to a specific temperature. The yield of 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be improved by optimizing the reaction conditions such as the amount of catalyst, solvent, and reaction time.
Applications De Recherche Scientifique
4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has shown potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its anticancer, antifungal, and antibacterial properties. It has been found to inhibit the growth of cancer cells and reduce the size of tumors in animal models. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has also shown promising results in the treatment of fungal and bacterial infections.
In agriculture, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its insecticidal properties. It has been found to be effective against various pests such as aphids, whiteflies, and thrips. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be used as a natural alternative to synthetic pesticides, which can have harmful effects on the environment and human health.
In material science, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential as a dye and as a building block for the synthesis of other compounds. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to have good solubility in various solvents and can be easily modified to have different properties.
Propriétés
Nom du produit |
4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one |
|---|---|
Formule moléculaire |
C22H14FNO3 |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
(4Z)-4-[(4-fluoro-3-phenoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H14FNO3/c23-18-12-11-15(14-20(18)26-17-9-5-2-6-10-17)13-19-22(25)27-21(24-19)16-7-3-1-4-8-16/h1-14H/b19-13- |
Clé InChI |
RGYFZOIRRUMKIV-UYRXBGFRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=C(C=C3)F)OC4=CC=CC=C4)/C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)F)OC4=CC=CC=C4)C(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)F)OC4=CC=CC=C4)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(3-ethoxybenzylidene)-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299096.png)
![3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B299099.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(7-methoxy-2-phenyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299100.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299101.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299102.png)
![ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299105.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299108.png)
![(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299110.png)
![2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B299111.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299112.png)
![(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B299114.png)
![isopropyl 2-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299115.png)
![5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B299116.png)
![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299117.png)